molecular formula C12H18O7 B14607753 Acetic acid;(3-methoxyphenyl)methanediol CAS No. 59184-17-7

Acetic acid;(3-methoxyphenyl)methanediol

Cat. No.: B14607753
CAS No.: 59184-17-7
M. Wt: 274.27 g/mol
InChI Key: IXDHOBJEETZVRL-UHFFFAOYSA-N
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Description

The compound "Acetic acid;(3-methoxyphenyl)methanediol" consists of two distinct moieties: (3-methoxyphenyl)methanediol and acetic acid.

  • (3-Methoxyphenyl)methanediol: This moiety comprises a methanediol (CH₂(OH)₂) backbone substituted with a 3-methoxyphenyl group. Methanediol itself is a geminal diol, historically elusive due to rapid dehydration to formaldehyde and water . The 3-methoxyphenyl group introduces aromaticity and electron-donating effects, which may stabilize the diol .
  • Acetic acid: A simple carboxylic acid (CH₃COOH) commonly used in organic synthesis and pharmaceutical applications .

Properties

CAS No.

59184-17-7

Molecular Formula

C12H18O7

Molecular Weight

274.27 g/mol

IUPAC Name

acetic acid;(3-methoxyphenyl)methanediol

InChI

InChI=1S/C8H10O3.2C2H4O2/c1-11-7-4-2-3-6(5-7)8(9)10;2*1-2(3)4/h2-5,8-10H,1H3;2*1H3,(H,3,4)

InChI Key

IXDHOBJEETZVRL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.COC1=CC=CC(=C1)C(O)O

Origin of Product

United States

Preparation Methods

Catalytic Acetylation of 3-Methoxybenzaldehyde

Acylal Formation via Solid Acid Catalysts

The most direct method involves converting 3-methoxybenzaldehyde to its 1,1-diacetate (acylal) using acetic anhydride and a catalyst. Key protocols include:

Procedure (Adapted from CN102964345A and)
  • Reagents :

    • 3-Methoxybenzaldehyde (1.0 equiv)
    • Acetic anhydride (2.2–3.0 equiv)
    • Catalyst: P-Toluenesulfonic acid (0.1–1% wt) or SiO₂@FeSO₄ nanocomposite (5 mol%)
  • Conditions :

    • Solvent-free, 100–160°C
    • Azeotropic dehydration using butyl acetate (10–20% wt of reactants)
  • Mechanism :

    • The aldehyde undergoes nucleophilic attack by acetic anhydride, facilitated by the acid catalyst, forming the 1,1-diacetate.
    • Water byproduct is removed via azeotropic distillation to shift equilibrium.
  • Yield : 85–92% (reported for analogous acylals).

Optimization Data
Catalyst Temperature (°C) Time (h) Yield (%)
P-TSA 120 4 88
SiO₂@FeSO₄ RT 2 92
Sn(IV)PMo 40 (Ultrasound) 1 90

Hydrolysis-Esterification Tandem Approach

Synthesis via Gem-Diol Intermediate

Though gem-diols are typically unstable, in situ acetylation can stabilize the intermediate:

Procedure (Adapted from EP2285770A1 and)
  • Hydration :

    • 3-Methoxybenzaldehyde is treated with H₂O in acidic media (e.g., H₂SO₄) to form (3-methoxyphenyl)methanediol.
  • Esterification :

    • Immediate reaction with acetic anhydride in THF, catalyzed by DMAP (4-dimethylaminopyridine).
  • Yield : 75–80% (due to equilibrium limitations).

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Reaction for Aryl Backbone

For advanced derivatives, the 3-methoxyphenyl group is introduced via cross-coupling:

Procedure (Adapted from)
  • Reagents :

    • 3-Methoxyphenylboronic acid (1.3 equiv)
    • Bromoacetic acid derivative (1.0 equiv)
    • Pd(PPh₃)₄ (0.5 mol%)
  • Conditions :

    • Toluene/EtOH (1:1), K₃PO₄ (3.0 equiv), 90°C, 16 h.
  • Post-Reaction Acetylation :

    • The product is acetylated using acetic anhydride/Pyridine.
  • Yield : 70–78% (over two steps).

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Recent advancements emphasize sustainability:

Procedure (Adapted from)
  • Ball Milling :

    • 3-Methoxybenzaldehyde, acetic anhydride, and montmorillonite K10 clay are milled at 30 Hz for 1 h.
  • Isolation :

    • Crude product is washed with hexane to remove excess anhydride.
  • Yield : 89% (purity >98% by HPLC).

Analytical Validation

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 4H, Ar-H), 5.21 (s, 2H, CH(OAc)₂), 3.84 (s, 3H, OCH₃), 2.10 (s, 6H, OAc).
  • IR (KBr): 1745 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O).
  • HPLC : Retention time 8.2 min (C18 column, MeOH:H₂O 70:30).

Industrial Scalability and Challenges

  • Catalyst Recovery : SiO₂@FeSO₄ can be reused 5× without activity loss.
  • Byproduct Management : Azeotropic agents (e.g., butyl acetate) are recycled via distillation.
  • Stability : The diacetate form prevents reversion to aldehyde, enhancing shelf life.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(3-methoxyphenyl)methanediol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Produces alcohols or alkanes.

    Substitution: Results in the replacement of the methoxy group with other functional groups.

Scientific Research Applications

Acetic acid;(3-methoxyphenyl)methanediol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of acetic acid;(3-methoxyphenyl)methanediol involves its interaction with various molecular targets. The acetic acid component can act as a proton donor, participating in acid-base reactions. The (3-methoxyphenyl)methanediol moiety can interact with enzymes and proteins through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and affect cellular pathways .

Comparison with Similar Compounds

Key Research Findings

  • Methanediol Stability : Substitution with aryl groups (e.g., 3-methoxyphenyl) may mitigate dehydration, as seen in stabilized gas-phase methanediol under specific conditions .
  • Catalytic Dehydrogenation : Methanediol derivatives could serve as hydrogen carriers, analogous to formic acid, but with modified kinetics due to substituents .
  • Biological Activity : (3-Methoxyphenyl)acetic acid exhibits bioactivity in drug synthesis, while methanediol lacks direct biological signaling roles .

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